3',4'-dihydrospiro[oxane-4,2'-pyrano[3,2-b]pyridine]-4'-one
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Overview
Description
Spiro[3H-pyrano[3,2-b]pyridine-2,4’-oxane]-4-one is a heterocyclic compound characterized by a spiro linkage between a pyrano and a pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-pyrano[3,2-b]pyridine-2,4’-oxane]-4-one typically involves multi-component reactions. One common method includes the condensation of appropriate aldehydes, β-keto esters, and nitrogen-containing heterocycles under basic or acidic conditions. For instance, the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol can yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for spiro[3H-pyrano[3,2-b]pyridine-2,4’-oxane]-4-one often utilize green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of reusable catalysts like Fe3O4@l-arginine have been explored to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Spiro[3H-pyrano[3,2-b]pyridine-2,4’-oxane]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using N-bromosuccinimide followed by nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spiro compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, spiro[3H-pyrano[3,2-b]pyridine-2,4’-oxane]-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
The compound has shown potential in biological and medicinal applications due to its antimicrobial and anticancer properties. Research has indicated that derivatives of this compound can inhibit the growth of various microbial strains and cancer cells .
Industry
In the industrial sector, spiro[3H-pyrano[3,2-b]pyridine-2,4’-oxane]-4-one is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of spiro[3H-pyrano[3,2-b]pyridine-2,4’-oxane]-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]
- Spiro[pyrazolo[3,4-b]pyridine-4,3’-indoline]
- Spiro[benzo[h]pyrazolo[3,4-b]quinoline-4,3’-indoline]
Uniqueness
Spiro[3H-pyrano[3,2-b]pyridine-2,4’-oxane]-4-one stands out due to its unique spiro linkage and the combination of pyrano and pyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
spiro[3H-pyrano[3,2-b]pyridine-2,4'-oxane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-9-8-12(3-6-15-7-4-12)16-10-2-1-5-13-11(9)10/h1-2,5H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECCKYKNNORFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C3=C(O2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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